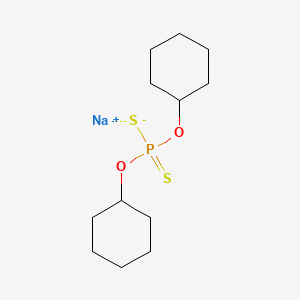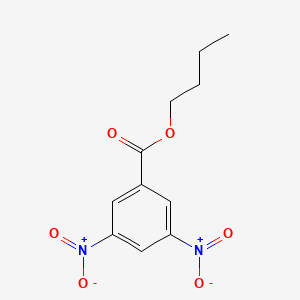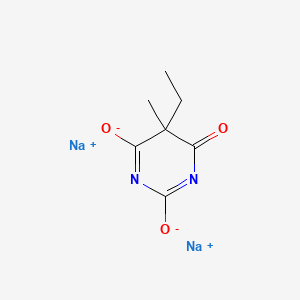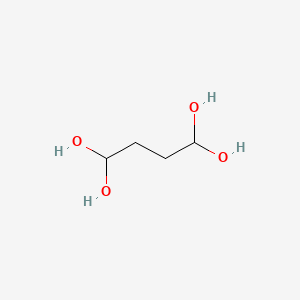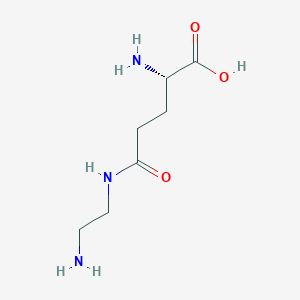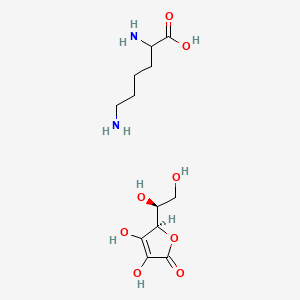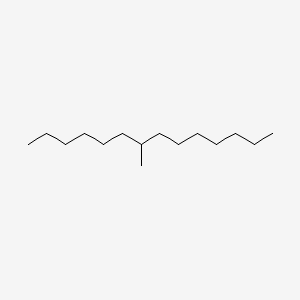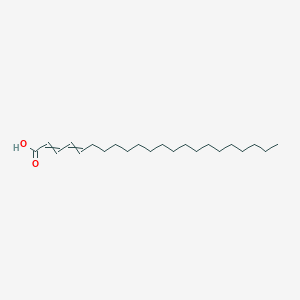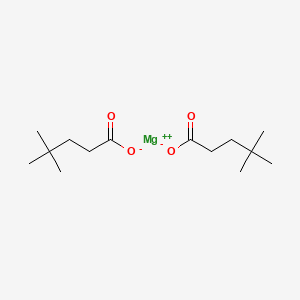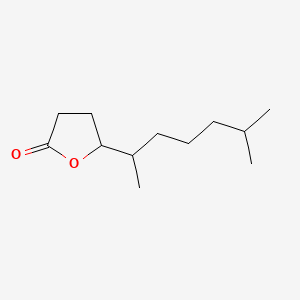
Octahydro-1,1,3,3-tetramethyl-1H-inden-5-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
EINECS 298-109-3 is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 . The compound is recognized for its unique chemical properties and applications across various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of EINECS 298-109-3 involves specific chemical reactions under controlled conditions. The exact synthetic routes and reaction conditions are typically proprietary information held by manufacturers. general synthetic methods may include multi-step organic synthesis involving reagents such as acids, bases, and solvents under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of EINECS 298-109-3 is carried out in large-scale chemical plants. The process involves the use of high-purity raw materials and advanced chemical engineering techniques to ensure consistent quality and yield. The production process is optimized for efficiency and safety, adhering to stringent regulatory standards.
Análisis De Reacciones Químicas
Types of Reactions
EINECS 298-109-3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in the reactions of EINECS 298-109-3 include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired chemical transformation.
Major Products
The major products formed from the reactions of EINECS 298-109-3 depend on the specific reaction conditions and reagents used. These products can include various derivatives and intermediates that are valuable in further chemical synthesis and industrial applications.
Aplicaciones Científicas De Investigación
EINECS 298-109-3 has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in organic synthesis and chemical research.
Biology: Employed in biochemical assays and studies involving enzyme reactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and used in the development of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
Mecanismo De Acción
The mechanism of action of EINECS 298-109-3 involves its interaction with specific molecular targets and pathways The compound may act by binding to enzymes or receptors, modulating their activity and influencing biochemical processes
Propiedades
Número CAS |
93777-75-4 |
|---|---|
Fórmula molecular |
C13H24O |
Peso molecular |
196.33 g/mol |
Nombre IUPAC |
1,1,3,3-tetramethyl-3a,4,5,6,7,7a-hexahydro-2H-inden-5-ol |
InChI |
InChI=1S/C13H24O/c1-12(2)8-13(3,4)11-7-9(14)5-6-10(11)12/h9-11,14H,5-8H2,1-4H3 |
Clave InChI |
NVOIGJIAEOZJJI-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC(C2C1CCC(C2)O)(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 2-[(2-methyldecylidene)amino]benzoate](/img/structure/B12661015.png)
